Cas no 2246810-00-2 (Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 化学的及び物理的性質
名前と識別子
-
- Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- MB12665
- 4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- EN300-5564641
- 4,6-DIMETHYLPYRIMIDIN-2-YLBORONIC ACID PINACOL ESTER
- 2246810-00-2
- 4,6-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
-
- インチ: 1S/C12H19BN2O2/c1-8-7-9(2)15-10(14-8)13-16-11(3,4)12(5,6)17-13/h7H,1-6H3
- InChIKey: DXKGAWFNFHIJFG-UHFFFAOYSA-N
- ほほえんだ: C1(B2OC(C)(C)C(C)(C)O2)=NC(C)=CC(C)=N1
計算された属性
- せいみつぶんしりょう: 234.1539580g/mol
- どういたいしつりょう: 234.1539580g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.2Ų
じっけんとくせい
- 密度みつど: 1.05±0.1 g/cm3(Predicted)
- ふってん: 301.9±45.0 °C(Predicted)
- 酸性度係数(pKa): 2.70±0.50(Predicted)
Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5564641-0.1g |
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
2246810-00-2 | 0.1g |
$892.0 | 2023-07-06 | ||
Enamine | EN300-5564641-0.05g |
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
2246810-00-2 | 0.05g |
$851.0 | 2023-07-06 | ||
Enamine | EN300-5564641-5.0g |
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
2246810-00-2 | 5.0g |
$2940.0 | 2023-07-06 | ||
Enamine | EN300-5564641-0.25g |
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
2246810-00-2 | 0.25g |
$933.0 | 2023-07-06 | ||
Enamine | EN300-5564641-0.5g |
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
2246810-00-2 | 0.5g |
$974.0 | 2023-07-06 | ||
Enamine | EN300-5564641-2.5g |
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
2246810-00-2 | 2.5g |
$1988.0 | 2023-07-06 | ||
Enamine | EN300-5564641-1.0g |
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
2246810-00-2 | 1.0g |
$1014.0 | 2023-07-06 | ||
Enamine | EN300-5564641-10.0g |
4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
2246810-00-2 | 10.0g |
$4360.0 | 2023-07-06 |
Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-に関する追加情報
Pyrimidine, 4,6-Dimethyl-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)
The compound Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), with CAS No. 2246810-00-2, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure and potential applications in advanced chemical systems. The molecule consists of a pyrimidine ring system substituted with methyl groups at positions 4 and 6 and a tetramethyl-substituted dioxaborolane group at position 2. This combination of functional groups makes it a versatile building block for various chemical reactions and material assemblies.
Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry and drug discovery. The presence of the dioxaborolane group in this compound introduces additional reactivity and functionality. For instance, the dioxaborolane moiety is known to participate in Suzuki-Miyaura coupling reactions—a widely used method for forming carbon-carbon bonds. This makes the compound an attractive candidate for constructing complex molecular architectures with precision and efficiency.
Moreover, the tetramethyl substitution on the dioxaborolane ring enhances the stability and electronic properties of the molecule. This feature has been leveraged in recent research to develop advanced materials for optoelectronic devices. For example, researchers have explored the use of this compound as a precursor for synthesizing boron-containing polymers with tailored electronic properties. These polymers exhibit promising performance in light-emitting diodes (LEDs) and photovoltaic cells due to their unique charge transport characteristics.
In addition to its role in materials science, this compound has also been investigated for its potential in catalytic processes. The pyrimidine ring system is known to act as a coordinating framework for metal catalysts. By incorporating this compound into catalytic systems, scientists have achieved improved selectivity and activity in various organic transformations. For instance, recent studies have demonstrated its utility in asymmetric hydrogenation reactions—a key process in the synthesis of chiral pharmaceutical compounds.
The synthesis of Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) involves a multi-step process that combines principles from organometallic chemistry and boron chemistry. The key steps include the preparation of the pyrimidine derivative through nucleophilic substitution reactions followed by the introduction of the dioxaborolane group via a palladium-catalyzed coupling reaction. This synthesis pathway has been optimized to achieve high yields and excellent purity levels.
From an environmental standpoint, this compound has been studied for its potential applications in green chemistry initiatives. Its use as a catalyst or precursor in sustainable chemical processes could reduce waste generation and improve resource efficiency. Researchers are actively exploring ways to integrate this compound into eco-friendly manufacturing workflows without compromising performance or scalability.
In summary,CAS No. 2246810-00-2 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable tool in organic synthesis while offering innovative solutions for advancing materials science and catalysis research.
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